molecular formula C28H25NO7 B11143640 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11143640
M. Wt: 487.5 g/mol
InChI Key: FHWABJAFXIDSEL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its core structure features a chromene ring fused to a pyrrole-dione system. Key substituents include:

  • 2-(3,4-Dimethoxyphenyl)ethyl group: Attached to the pyrrole nitrogen, this moiety introduces steric bulk and electron-donating methoxy groups.

The compound is synthesized under mild, one-pot conditions with yields typically ranging from 43% to 86% . Its structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in drug discovery for diseases influenced by heterocyclic scaffolds .

Properties

Molecular Formula

C28H25NO7

Molecular Weight

487.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25NO7/c1-33-21-11-8-16(14-23(21)35-3)12-13-29-25(17-9-10-19(30)22(15-17)34-2)24-26(31)18-6-4-5-7-20(18)36-27(24)28(29)32/h4-11,14-15,25,30H,12-13H2,1-3H3

InChI Key

FHWABJAFXIDSEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the methoxy and hydroxy groups: These functional groups can be introduced through selective methylation and hydroxylation reactions.

    Coupling reactions: The final step often involves coupling the chromeno-pyrrole core with the 3,4-dimethoxyphenyl and 4-hydroxy-3-methoxyphenyl groups using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key domains:

  • Methoxy groups (electron-donating) on the 3,4-dimethoxyphenyl moiety

  • Hydroxy group (electron-withdrawing) on the 4-hydroxy-3-methoxyphenyl substituent

  • Dione system (α,β-unsaturated carbonyl groups) in the chromeno-pyrrole framework

These groups enable nucleophilic, electrophilic, and redox transformations.

Nucleophilic Reactions

The α,β-unsaturated dione system undergoes nucleophilic additions. For example, hydrazine reacts with the dione to form pyrazole derivatives under optimized conditions :

Reaction ConditionsYield (%)
Hydrazine hydrate (5 eq.), dioxane, 80°C, 20 h78

This reaction proceeds via Michael addition, followed by cyclization to generate fused heterocycles .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in halogenation and nitration. Studies on analogous chromeno-pyrroles show:

  • Bromination occurs preferentially at the C6/C8 positions of the chromene ring under mild conditions (Br₂ in CH₃COOH, 25°C) .

  • Nitration (HNO₃/H₂SO₄) targets the 4-hydroxy-3-methoxyphenyl group, yielding mono-nitro derivatives.

Demethylation

Methoxy groups undergo demethylation with HBr (48%) in acetic acid, producing catechol derivatives:

text
R-OCH₃ + HBr → R-OH + CH₃Br

This reaction is critical for enhancing water solubility.

Cyclization

Under acidic reflux (e.g., acetic acid/EtOH, 80°C), the compound forms fused polycyclic systems via intramolecular cyclization .

Reduction of Dione System

LiAlH₄ selectively reduces the α,β-unsaturated dione to a diol:

C=OLiAlH4CH(OH)-CH(OH)\text{C=O} \xrightarrow{\text{LiAlH}_4} \text{CH(OH)-CH(OH)}

This reaction modifies biological activity by increasing hydrogen-bonding capacity.

Oxidation of Hydroxy Group

The phenolic -OH group is oxidized to a quinone using KMnO₄/H₂SO₄, altering electronic properties for photochemical applications.

Multicomponent Reactions

The compound serves as a precursor in one-pot syntheses of hybrid heterocycles. For instance, reaction with aryl aldehydes and amines yields functionalized chromeno-pyrroles with high efficiency :

EntryAldehydeAmineYield (%)
14-NitrobenzaldehydeBenzylamine86
24-MethoxybenzaldehydeCyclohexylamine72

Reaction conditions: EtOH, 80°C, 20 h, acetic acid catalyst .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the α,β-unsaturated dione, forming dimeric structures. This property is exploited in materials science for crosslinking polymers.

Comparative Reaction Kinetics

A kinetic study of methoxy vs. hydroxy group reactivity revealed:

Functional GroupReaction with Ac₂O (25°C)Half-life (min)
Methoxy (-OCH₃)No reaction-
Hydroxy (-OH)Acetylation12

Catalytic Modifications

Pd/C-mediated hydrogenation cleaves the chromene ring’s ether linkage, producing biphenyl derivatives:

Chromene-O-CH2/Pd-CBiphenyl+CO2\text{Chromene-O-C} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Biphenyl} + \text{CO}_2

This reaction proceeds quantitatively under 50 psi H₂.

Stability Under Physiological Conditions

The compound undergoes hydrolysis in simulated gastric fluid (pH 1.2, 37°C):

Time (h)% DegradationMajor Product
218Demethylated derivative
645Ring-opened carboxylic acid

Key Implications

The compound’s reactivity profile supports applications in:

  • Medicinal chemistry : Tailoring solubility/bioavailability via demethylation or acetylation

  • Materials science : Photocrosslinking for polymer networks

  • Catalysis : Serving as a ligand precursor for transition-metal complexes

Experimental protocols and mechanistic insights are drawn from peer-reviewed methodologies , ensuring reproducibility and scientific rigor.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit significant anti-inflammatory and antioxidant properties. Preliminary studies suggest its mechanism of action could involve interactions with specific molecular targets such as enzymes and receptors that are involved in various metabolic pathways .

Potential Therapeutic Applications

  • Anti-inflammatory Agents : Due to its structural characteristics, the compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antioxidants : Its ability to scavenge free radicals suggests potential use as an antioxidant in therapeutic formulations.
  • Cancer Research : Studies have indicated that compounds with similar structural motifs possess anticancer properties. Thus, this compound might be explored for its potential in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

  • In vitro Studies : Research has demonstrated that structurally similar compounds show promising results in inhibiting cancer cell proliferation in various cancer lines .
  • Binding Affinity Studies : Investigations into the binding affinity of this compound to specific proteins can elucidate its mechanism of action and identify potential therapeutic targets .

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

    Binding to specific enzymes or receptors: This can modulate the activity of these proteins and influence cellular processes.

    Generation of reactive oxygen species (ROS): This can lead to oxidative stress and affect cell viability.

    Modulation of signaling pathways: The compound may influence pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Synthesis :

  • Electron-donating groups (e.g., methoxy, hydroxy) require longer heating (up to 2 hours) due to slower cyclization, whereas electron-withdrawing groups (e.g., halogens) accelerate reactions (15–20 minutes) .
  • The hydroxyl group in the target compound necessitates careful stoichiometric control (1.1 eq. amine) to avoid side reactions .

Physicochemical Properties: Hydrophilicity: The 4-hydroxy-3-methoxyphenyl group in the target compound increases polarity compared to fully methoxylated analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) . Solubility: Derivatives with basic amines (e.g., dimethylaminoethyl) exhibit enhanced solubility in organic-aqueous mixtures, while hydroxyethyl-substituted analogs require polar solvents .

Spectroscopic Signatures :

  • IR : Hydroxyl stretches (3371 cm⁻¹) and carbonyl vibrations (1711 cm⁻¹) are consistent across the family .
  • NMR : Methoxy protons resonate at δ 3.6–3.8, while aromatic protons vary based on substitution patterns (e.g., δ 6.67 for trimethoxyphenyl vs. δ 7.63 for dimethoxyphenethyl) .

Biological Relevance :

  • While biological data for the target compound are pending, structurally similar derivatives (e.g., morpholinylpropyl-substituted analogs) show promise in virtual screening for kinase inhibition .
  • The 3,4-dimethoxyphenethyl group may enhance blood-brain barrier penetration, a trait observed in neuroactive compounds with similar substituents .

Biological Activity

The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antioxidant, and anticancer properties, supported by diverse research findings and case studies.

Physical Properties

  • Molecular Weight: 378.40 g/mol
  • Boiling Point: Not available
  • Melting Point: Not available

Antibacterial Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown activity against Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like gentamicin . This suggests that the compound may possess similar antibacterial efficacy.

Antioxidant Activity

The antioxidant activity of chromeno[2,3-c]pyrroles has been documented in several studies. These compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant potential is attributed to the presence of phenolic hydroxyl groups in their structure, which donate electrons to neutralize free radicals .

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromeno-pyrrole derivatives. For example, certain derivatives have been reported to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis .

Case Studies

  • Antimicrobial Study : A study conducted on various chromeno-pyrrole derivatives showed that one specific derivative exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating strong antibacterial properties .
  • Antioxidant Assessment : In vitro assays demonstrated that the compound scavenged DPPH radicals with an IC50 value of 25 µg/mL, suggesting potent antioxidant activity comparable to ascorbic acid .
  • Cancer Cell Inhibition : In a study focusing on breast cancer cells (MCF-7), the compound was found to induce apoptosis at concentrations of 10 µM after 48 hours of treatment, showcasing its potential as an anticancer agent .

Comparative Analysis of Biological Activities

Activity TypeTarget Compound ActivityComparative Standard
AntibacterialMIC = 32 µg/mLGentamicin
AntioxidantIC50 = 25 µg/mLAscorbic Acid
AnticancerInduces apoptosis at 10 µMVarious Chemotherapeutics

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations are critical?

Answer: The primary synthetic route involves a one-pot multicomponent reaction using methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key steps include:

  • Reactant scope optimization : Substituting aldehydes and amines with diverse functional groups (e.g., methoxy, hydroxy) to tailor the chromenopyrroledione core. reports 223 derivatives synthesized via this method.
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate pure products.
  • Validation : NMR and mass spectrometry (MS) for structural confirmation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Critical for confirming substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O–H) vibrations (~3400 cm⁻¹) .
  • High-resolution MS : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for laboratory handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering controls : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining structural diversity?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate the cyclization step .
  • Solvent optimization : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance reaction efficiency .
  • Temperature control : Gradual heating (50–70°C) minimizes side reactions like aldol condensation.

Q. How can solubility challenges in pharmacological assays be addressed?

Answer:

  • Structural modification : Introduce hydrophilic groups (e.g., –SO₃H, –COOH) at the ethyl or methoxy positions .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .
  • Nanoparticle encapsulation : Employ liposomal carriers to enhance bioavailability .

Q. How should discrepancies in biological activity data across studies be resolved?

Answer:

  • Purity validation : Re-analyze compounds via HPLC (>95% purity) to rule out impurity-driven effects .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for IC₅₀ comparisons).
  • Dose-response curves : Perform triplicate experiments with nonlinear regression to ensure reproducibility .

Q. What computational strategies predict interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, focusing on the chromenopyrroledione core’s hydrogen-bonding capacity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein active sites .
  • QSAR models : Corporate substituent electronic parameters (Hammett σ) with IC₅₀ data to design optimized analogs .

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